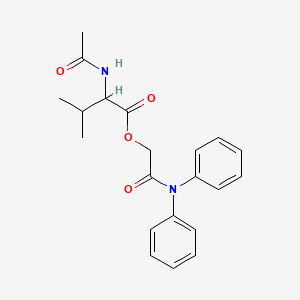
2-(diphenylamino)-2-oxoethyl N-acetylvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diphenylamino)-2-oxoethyl N-acetylvalinate is a complex organic compound that combines the structural features of diphenylamine, an oxoethyl group, and N-acetylvalinate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylamino)-2-oxoethyl N-acetylvalinate typically involves multiple steps:
Formation of N-acetylvalinate: This can be achieved by reacting valine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield N-acetylvalinate.
Introduction of the oxoethyl group: The N-acetylvalinate is then reacted with an oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine. This step introduces the oxoethyl group to the molecule.
Attachment of diphenylamine: Finally, diphenylamine is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with diphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylamine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives of the diphenylamine moiety.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(diphenylamino)-2-oxoethyl N-acetylvalinate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with amide and ester functionalities.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential bioactivity can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 2-(diphenylamino)-2-oxoethyl N-acetylvalinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diphenylamine moiety can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and acetylvalinate groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-acetylvaline: A simpler analog lacking the diphenylamine and oxoethyl groups.
Diphenylamine derivatives: Compounds with similar aromatic structures but different functional groups.
Oxoethyl esters: Compounds with similar ester functionalities but different substituents.
Uniqueness
2-(diphenylamino)-2-oxoethyl N-acetylvalinate is unique due to its combination of structural features. The presence of both diphenylamine and oxoethyl groups, along with the N-acetylvalinate moiety, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-oxo-2-(N-phenylanilino)ethyl] 2-acetamido-3-methylbutanoate |
InChI |
InChI=1S/C21H24N2O4/c1-15(2)20(22-16(3)24)21(26)27-14-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15,20H,14H2,1-3H3,(H,22,24) |
InChI Key |
ADYACBIGUJVHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


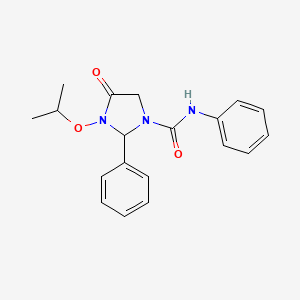
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097966.png)
![ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate](/img/structure/B11097971.png)
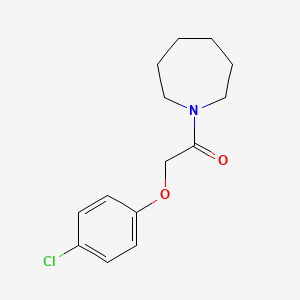
![ethyl 2-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097980.png)
![2-chloro-5-{(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11097984.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11097991.png)
![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11097997.png)
![4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11098004.png)
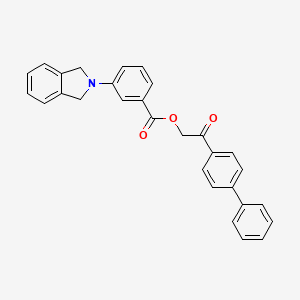
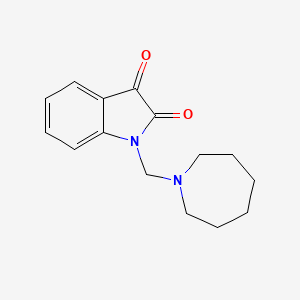
![2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11098020.png)
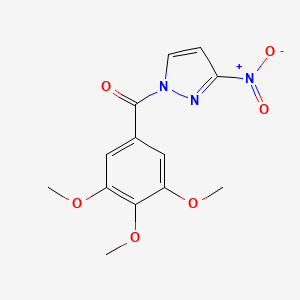
![4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11098054.png)
